molecular formula C15H15NO2 B6397428 3-Amino-5-(3,5-dimethylphenyl)benzoic acid, 95% CAS No. 1261971-18-9

3-Amino-5-(3,5-dimethylphenyl)benzoic acid, 95%

Cat. No. B6397428
CAS RN: 1261971-18-9
M. Wt: 241.28 g/mol
InChI Key: CKCMMFJQBHZJMC-UHFFFAOYSA-N
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Description

3-Amino-5-(3,5-dimethylphenyl)benzoic acid, 95% (hereafter referred to as 3-Amino-5-DMPA) is a synthetic compound derived from benzoic acid and 3-amino-5-methylphenyl. It is a white crystalline solid, with a melting point of 162-164°C and a molecular weight of 222.28 g/mol. 3-Amino-5-DMPA has been used in numerous scientific research applications due to its unique properties and structure.

Scientific Research Applications

3-Amino-5-DMPA has been used in a variety of scientific research applications, including in the synthesis of pharmaceutical drugs, in the study of biochemical processes, and in the development of new materials. Specifically, it has been used in the synthesis of the anti-cancer drug 5-fluorouracil, in the study of the biochemical process of hydrolysis, and in the development of new polymers. 3-Amino-5-DMPA has also been used as a building block in the synthesis of new compounds, such as 5-methylbenzotriazole, which has potential applications in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 3-Amino-5-DMPA is not fully understood. However, it is believed that its unique properties and structure allow it to interact with other molecules in a variety of ways. For example, its amine group can form hydrogen bonds with other molecules, and its aromatic ring can form π-π stacking interactions. Furthermore, its electron-withdrawing groups can induce electron delocalization, which can lead to increased reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-DMPA are not well understood. However, it has been suggested that it may have a variety of effects on the body, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of the formation of certain proteins. Additionally, it has been suggested that 3-Amino-5-DMPA may have an effect on the body’s metabolism, as it has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and amino acids.

Advantages and Limitations for Lab Experiments

3-Amino-5-DMPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable when stored in a dry environment. Additionally, it has a low toxicity, and it is relatively non-reactive, which makes it well suited for use in a variety of laboratory experiments.
However, 3-Amino-5-DMPA also has several limitations for use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be difficult to isolate pure samples of 3-Amino-5-DMPA, as it can easily be contaminated with other compounds.

Future Directions

The potential applications of 3-Amino-5-DMPA are numerous, and there are several potential future directions for research. For example, further research could be conducted to explore its potential as a pharmaceutical drug, as a building block for the synthesis of new compounds, and as a tool for the study of biochemical processes. Additionally, further research could be conducted to explore its potential as a catalyst for chemical reactions, as a material for the development of new materials, and as a tool for the study of the structure and function of proteins. Finally, further research could be conducted to explore its potential as an inhibitor of enzymes, as an inhibitor of cell growth, and as an inhibitor of the formation of certain proteins.

Synthesis Methods

3-Amino-5-DMPA can be synthesized through a two-step process. In the first step, benzoic acid is reacted with 3-amino-5-methylphenyl in the presence of an acid catalyst such as sulfuric acid. This reaction results in the formation of 3-amino-5-methylphenylbenzoic acid. In the second step, the 3-amino-5-methylphenylbenzoic acid is oxidized using hydrogen peroxide in the presence of a base such as sodium hydroxide. This results in the formation of 3-Amino-5-DMPA.

properties

IUPAC Name

3-amino-5-(3,5-dimethylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-9-3-10(2)5-11(4-9)12-6-13(15(17)18)8-14(16)7-12/h3-8H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCMMFJQBHZJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689018
Record name 5-Amino-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261971-18-9
Record name 5-Amino-3′,5′-dimethyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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